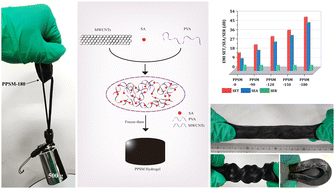Mechanical, robust and conductive eco-friendly self-assembling hydrogel: a novel material for electromagnetic shielding†
New Journal of Chemistry Pub Date: 2023-11-13 DOI: 10.1039/D3NJ04508K
Abstract
Hydrogel-based materials with a capacity to absorb harmful electromagnetic waves have become increasingly popular. This paper outlines the preparation of an eco-friendly and biodegradable hydrogel-type electromagnetic shielding material through the use of table salt, which induces the self-assembly of sodium alginate. Poly(vinyl alcohol) (PVA) and poly(ethylene glycol) (PEG) were incorporated to create a rigid support structure, while multi-walled carbon nanotubes (MWCNTs) nanotubes served a synergistic function in constructing the conductive network. The compressive strength of PPSM-180 is 37.95 MPa, and its electrical conductivity level is 15.6 ms mm−1, translating to a 193.3% increase compared to PPSM-0. Additionally, its EMI shielding efficiency was 51.9 dB at a depth of only 2 mm.


Recommended Literature
- [1] Formation and growth of sub-3 nm particles in megacities: impact of background aerosols
- [2] Tris-maleonitrile-dithiolate metal complexes
- [3] Engineering bimetal Cu, Co sites on 3D N-doped porous carbon nanosheets for enhanced oxygen reduction electrocatalysis†
- [4] Contents pages
- [5] Computer-aided design of high-efficiency GeTe-based thermoelectric devices†
- [6] 77. The Fries rearrangement. Part IV. Study of the reversibility of the reaction
- [7] Fast orbital localization scheme in molecular fragments resolution
- [8] Substrate mediated redox partner selectivity of cytochrome P450†
- [9] 3D-printed ketoenamine crosslinked polyrotaxane hydrogels and their mechanochromic responsiveness†
- [10] The “silent CO”: a new technique for calculating transition metal carbonyl force fields†

Journal Name:New Journal of Chemistry
Research Products
-
CAS no.: 118476-89-4
-
CAS no.: 170643-02-4









